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Compound of Interest

Compound Name: 4-Bromo-5-methylpyridin-2-amine

Cat. No.: B1526950 Get Quote

An In-depth Technical Resource for Researchers and Drug Development Professionals

This guide offers a detailed examination of the spectroscopic properties of 4-Bromo-5-
methylpyridin-2-amine, a key building block in the synthesis of pharmaceuticals and other

specialty chemicals.[1] Through a multi-technique approach, this document provides the

foundational data and experimental context necessary for unambiguous structural confirmation

and quality control.

Compound Overview
4-Bromo-5-methylpyridin-2-amine is a substituted pyridine featuring an amine group at the 2-

position, a bromine atom at the 4-position, and a methyl group at the 5-position. This specific

arrangement of functional groups makes it a versatile intermediate for creating more complex

molecular architectures.[1][2]

Table 1: Chemical Identity of 4-Bromo-5-methylpyridin-2-amine
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Identifier Value

IUPAC Name 4-Bromo-5-methylpyridin-2-amine

Synonyms
2-Amino-4-bromo-5-methylpyridine, 4-Bromo-5-

methyl-2-pyridinamine

CAS Number 183299-46-1

Molecular Formula C₆H₇BrN₂

Molecular Weight 187.04 g/mol [3]

Structure (SMILES) CC1=C(Br)C=C(N)N=C1

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing

precise information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

The ¹H NMR spectrum reveals three distinct signals corresponding to the aromatic protons, the

amino protons, and the methyl protons. The chemical shifts (δ) are indicative of the electronic

environment of each proton.

Table 2: ¹H NMR Spectral Data for 4-Bromo-5-methylpyridin-2-amine (CDCl₃)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

8.078 Singlet 1H H-6 (Pyridine)

6.406 Singlet 1H H-3 (Pyridine)

4.481 Singlet (broad) 2H -NH₂ (Amino)

2.277 Singlet 3H -CH₃ (Methyl)

Data sourced from

patent

CN201410406851.[1]
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Expert Interpretation:

The downfield shift of the H-6 proton (8.078 ppm) is characteristic of a proton adjacent to the

nitrogen in the pyridine ring.

The H-3 proton at 6.406 ppm is shielded by the electron-donating amino group.

The broad singlet for the amino protons is typical and its chemical shift can vary with

concentration and solvent.

The methyl group protons appear as a sharp singlet at 2.277 ppm.

While specific experimental data for the ¹³C NMR of this exact isomer is not readily available in

the searched literature, predicted values based on similar pyridine derivatives provide a reliable

reference for structural confirmation.[2] The spectrum is expected to show six distinct carbon

signals.

Table 3: Predicted ¹³C NMR Chemical Shifts for 4-Bromo-5-methylpyridin-2-amine

Predicted Chemical Shift (δ, ppm) Assignment

~158 C-2 (C-NH₂)

~150 C-6

~148 C-5 (C-CH₃)

~110 C-4 (C-Br)

~108 C-3

~18 C-7 (-CH₃)

Causality Behind Experimental Choices:

Solvent Selection: Deuterated chloroform (CDCl₃) is a standard choice for non-polar to

moderately polar organic compounds, offering good solubility and a clean spectral window.

Internal Standard: Tetramethylsilane (TMS) is typically used to reference the chemical shifts

to 0 ppm, ensuring data comparability across different instruments.
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A robust protocol is essential for acquiring high-quality, reproducible NMR data.

Sample Preparation: Dissolve 5-10 mg of 4-Bromo-5-methylpyridin-2-amine in

approximately 0.6 mL of deuterated solvent (e.g., CDCl₃) containing 0.03% TMS in a clean,

dry NMR tube.

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

Data Acquisition:

Tune and shim the instrument to optimize magnetic field homogeneity.

Acquire the ¹H spectrum with a sufficient number of scans (typically 8-16) to achieve a

good signal-to-noise ratio.

Acquire the ¹³C spectrum, often requiring a larger number of scans due to the lower

natural abundance of the ¹³C isotope.
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Sample Preparation

Data Acquisition

Data Processing

Dissolve Sample in CDCl3 w/ TMS

Transfer to NMR Tube

Place in Spectrometer (≥400 MHz)

Tune & Shim

Acquire ¹H & ¹³C Spectra

Fourier Transform & Phase Correction

Integrate & Assign Peaks

Click to download full resolution via product page

Caption: General experimental workflow for NMR analysis.

Infrared (IR) Spectroscopy
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FTIR spectroscopy is a rapid and non-destructive technique used to identify the presence of

specific functional groups within a molecule by measuring the absorption of infrared radiation.

[2]

The IR spectrum of 4-Bromo-5-methylpyridin-2-amine will display characteristic absorption

bands corresponding to its key functional groups.

Table 4: Key IR Absorption Bands for 4-Bromo-5-methylpyridin-2-amine

Wavenumber (cm⁻¹) Vibration Type Functional Group

3500-3300
N-H Stretch (asymmetric &

symmetric)
Primary Amine (-NH₂)

3100-3000 C-H Stretch (aromatic) Pyridine Ring

2950-2850 C-H Stretch (aliphatic) Methyl Group (-CH₃)

1650-1590 N-H Bend (scissoring) Primary Amine (-NH₂)

1600-1450 C=C and C=N Stretch Pyridine Ring

~1100-1000 C-Br Stretch Bromo Group

Vibrational frequencies are

based on typical ranges for

these functional groups.[4]

Expert Interpretation:

The presence of two distinct peaks in the 3500-3300 cm⁻¹ region is a definitive indicator of a

primary amine (-NH₂).[4]

Absorptions in the 1600-1450 cm⁻¹ range confirm the aromatic nature of the pyridine ring.

The C-Br stretch is typically found in the fingerprint region and can be difficult to assign

definitively without comparative analysis.

Attenuated Total Reflectance (ATR) is a common, convenient technique for obtaining IR

spectra of solid samples.
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Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean.

Background Scan: Record a background spectrum of the empty ATR stage to subtract

atmospheric (CO₂, H₂O) contributions.

Sample Application: Place a small amount of the solid 4-Bromo-5-methylpyridin-2-amine
powder directly onto the ATR crystal.

Data Acquisition: Apply pressure using the ATR anvil to ensure good contact and collect the

spectrum.

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol)

after analysis.

Clean ATR Crystal

Collect Background Spectrum

Apply Solid Sample to Crystal

Apply Pressure & Collect Sample Spectrum

Process Data (Baseline Correction)

Click to download full resolution via product page

Caption: Workflow for Attenuated Total Reflectance (ATR) IR spectroscopy.
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Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and offers structural clues

through the analysis of its fragmentation patterns.[2]

Electrospray Ionization (ESI), a soft ionization technique, is well-suited for this polar molecule.

Table 5: ESI-MS Data for 4-Bromo-5-methylpyridin-2-amine

m/z Value Ion Description

188 / 190 [M+H]⁺ Protonated molecular ion

187 / 189 [M]⁺˙
Molecular ion (less common in

ESI)

Data is consistent with

reported values.[1]

Expert Interpretation:

Isotopic Pattern: The most critical diagnostic feature is the presence of a pair of peaks of

nearly equal intensity, separated by 2 m/z units (e.g., 188 and 190). This is the characteristic

isotopic signature of the bromine atom (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 natural

abundance).

Protonation: In ESI-MS, the basic nitrogen atoms of the pyridine ring and the amino group

are readily protonated, leading to the observation of the [M+H]⁺ ion as the base peak.

Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a

suitable solvent like methanol or acetonitrile.

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe

pump at a low flow rate (e.g., 5-10 µL/min).

Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged

droplets.
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Data Acquisition: Acquire the mass spectrum in positive ion mode, scanning a mass range

appropriate for the expected molecular weight (e.g., m/z 50-300).

Sample Preparation

Data Acquisition

Data Analysis

Prepare Dilute Solution (e.g., in MeOH)

Infuse into ESI Source

Generate Ions (Positive Mode)

Analyze m/z in Mass Analyzer

Identify [M+H]⁺ Ion

Confirm Br Isotopic Pattern

Click to download full resolution via product page

Caption: General workflow for ESI-MS analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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